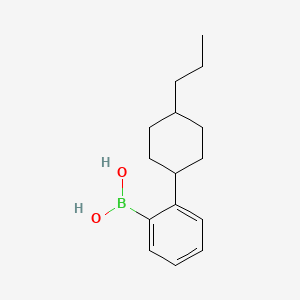
4-(Propylcyclohexane)phenylboronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Propylcyclohexane)phenylboronicacid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly interesting due to its unique structure, which includes a propylcyclohexane group attached to a phenyl ring, which is further bonded to a boronic acid group. This structure imparts specific chemical properties and reactivity, making it valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propylcyclohexane)phenylboronicacid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol) under reflux conditions .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
化学反应分析
Types of Reactions: 4-(Propylcyclohexane)phenylboronicacid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted boronic acid derivatives.
科学研究应用
4-(Propylcyclohexane)phenylboronicacid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(Propylcyclohexane)phenylboronicacid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom, which acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various applications, including catalysis and molecular recognition .
相似化合物的比较
Phenylboronic Acid: Lacks the propylcyclohexane group, making it less hydrophobic and less sterically hindered.
4-Propylphenylboronic Acid: Similar structure but without the cyclohexane ring, leading to different reactivity and solubility properties.
Uniqueness: 4-(Propylcyclohexane)phenylboronicacid is unique due to its combined structural features of a propylcyclohexane group and a boronic acid group attached to a phenyl ring. This combination imparts specific steric and electronic properties, making it particularly useful in selective chemical reactions and applications where both hydrophobicity and reactivity are required .
属性
CAS 编号 |
1315335-67-1 |
|---|---|
分子式 |
C15H23BO2 |
分子量 |
246.15 g/mol |
IUPAC 名称 |
[2-(4-propylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H23BO2/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16(17)18/h3-4,6-7,12-13,17-18H,2,5,8-11H2,1H3 |
InChI 键 |
QEYYGOMUSLDSJM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1C2CCC(CC2)CCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


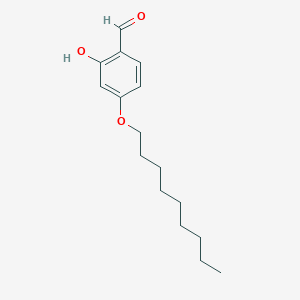
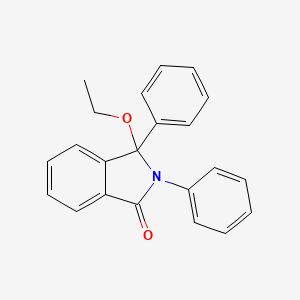
![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one](/img/structure/B14143523.png)
![3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide](/img/structure/B14143528.png)
![Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl-](/img/structure/B14143533.png)
![(5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone](/img/structure/B14143546.png)
![6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14143553.png)
![Ethyl methyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14143557.png)
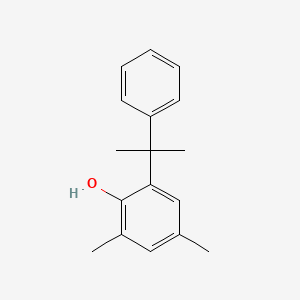
![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)
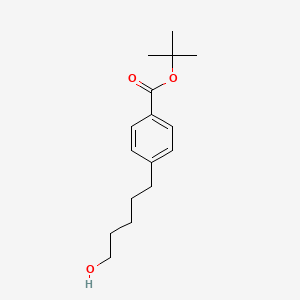
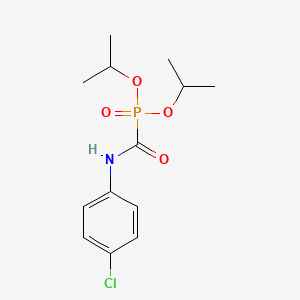
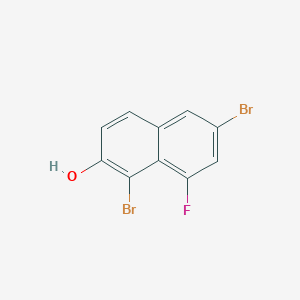
![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)
